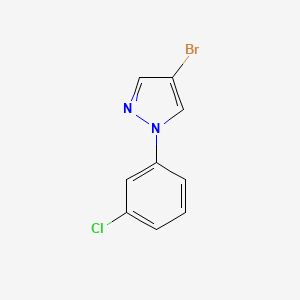

4-Bromo-1-(3-chlorophenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(3-chlorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-7-5-12-13(6-7)9-3-1-2-8(11)4-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPPIFVBFATSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649976 | |

| Record name | 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-94-5 | |

| Record name | 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole

Introduction: The Significance of Substituted Pyrazoles

The pyrazole moiety is a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of compounds targeting various biological pathways. The targeted synthesis of specifically substituted pyrazoles, such as 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole, is of paramount importance as it provides a versatile intermediate for further functionalization through cross-coupling reactions, thereby enabling the exploration of a vast chemical space in the quest for novel drug candidates.[4][5] This guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound, underpinned by mechanistic insights and practical experimental protocols.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most effectively approached through a two-step sequence:

-

Knorr Pyrazole Synthesis: The initial formation of the pyrazole ring via the condensation of a 1,3-dicarbonyl compound with 3-chlorophenylhydrazine.

-

Electrophilic Bromination: The regioselective bromination of the resulting 1-(3-chlorophenyl)-1H-pyrazole at the C4 position.

This strategy is predicated on the well-established reactivity of the pyrazole ring system and allows for a high degree of control over the final product's structure.

Step 1: Synthesis of 1-(3-chlorophenyl)-1H-pyrazole

The Knorr pyrazole synthesis is a classic and highly reliable method for the formation of the pyrazole ring.[6][7] It involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. In this case, malondialdehyde or a synthetic equivalent is reacted with 3-chlorophenylhydrazine. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyrazole ring.

Mechanism of the Knorr Pyrazole Synthesis:

The reaction is typically acid-catalyzed and begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to yield the pyrazole ring.

Figure 1: Generalized mechanism of the Knorr pyrazole synthesis.

Step 2: Regioselective Bromination of 1-(3-chlorophenyl)-1H-pyrazole

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack.[8] Therefore, direct bromination of 1-(3-chlorophenyl)-1H-pyrazole is expected to occur regioselectively at this position.

Choice of Brominating Agent:

While elemental bromine can be used, N-bromosuccinimide (NBS) is often the preferred reagent for the bromination of pyrazoles.[4][9] NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine ("Br+") under mild reaction conditions, often in a polar aprotic solvent like dimethylformamide (DMF).

Mechanism of Electrophilic Bromination:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The π-electrons of the pyrazole ring attack the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation at the C4 position restores the aromaticity of the ring, yielding the 4-bromo-substituted product.

Figure 2: Mechanism of electrophilic bromination of the pyrazole ring.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available starting materials.

Protocol 1: Synthesis of 1-(3-chlorophenyl)-1H-pyrazole

Materials:

-

3-chlorophenylhydrazine hydrochloride

-

1,1,3,3-Tetramethoxypropane (malondialdehyde bis(dimethyl acetal))

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-chlorophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water, add 1,1,3,3-tetramethoxypropane (1.1 eq).

-

Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 1-(3-chlorophenyl)-1H-pyrazole.

Protocol 2: Synthesis of this compound

Materials:

-

1-(3-chlorophenyl)-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-(3-chlorophenyl)-1H-pyrazole (1.0 eq) in DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-(3-chlorophenyl)-1H-pyrazole | C₉H₇ClN₂ | 178.62 | Colorless to pale yellow oil/solid |

| This compound | C₉H₆BrClN₂ | 257.52 | White to off-white solid |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR (CDCl₃) | δ ~7.9 (s, 1H, pyrazole-H), δ ~7.6-7.3 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~140, ~135, ~130, ~128, ~126, ~124, ~95 (pyrazole C4-Br) |

| Mass Spec (EI) | m/z 256/258/260 (M⁺) corresponding to isotopic pattern of Br and Cl |

Safety and Handling

-

3-chlorophenylhydrazine hydrochloride: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a fume hood.

-

Dimethylformamide (DMF): A potential reproductive toxin. Use in a well-ventilated area and wear appropriate PPE.

-

Hydrochloric acid: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving a Knorr pyrazole synthesis followed by regioselective bromination with N-bromosuccinimide. This guide provides a robust framework for researchers in the field of medicinal chemistry and drug development, enabling the efficient production of this valuable synthetic intermediate. The provided protocols, coupled with the mechanistic understanding, offer a solid foundation for the successful synthesis and further exploration of this important class of compounds.

References

-

Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. ACS Publications. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

-

Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

-

The Bromination of Pyrazabole. DTIC. Available at: [Link]

-

Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocyles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry. Available at: [Link]

- Conversion of 2-pyrazolines to pyrazoles using bromine. Google Patents.

-

Synthesis of the pyrazole derivatives from aldehyde hydrazones via a copper-catalyzed oxidative coupling reaction. ResearchGate. Available at: [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

- Preparation method and application of bromopyrazole compound intermediate. Google Patents.

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]

-

synthesis of pyrazoles. YouTube. Available at: [Link]

-

Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH. Available at: [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

Sources

- 1. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.org.mx [scielo.org.mx]

- 5. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 9. books.rsc.org [books.rsc.org]

Introduction: The Strategic Importance of 4-Bromopyrazoles

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Among pyrazole derivatives, 4-bromopyrazoles have emerged as exceptionally valuable synthetic intermediates.[1] The bromine atom at the C4 position serves as a versatile functional handle, enabling a wide array of subsequent transformations, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse molecular fragments, making 4-bromopyrazoles powerful building blocks in drug discovery and molecular engineering.

This guide provides a comprehensive, technically-grounded protocol for the synthesis of a specific and important derivative, this compound. The narrative is structured to not only provide a step-by-step procedure but also to illuminate the underlying chemical principles and rationale behind the chosen methodology, reflecting the decision-making process of an experienced application scientist.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most reliable and common route to this compound involves a robust two-step sequence:

-

Pyrazole Ring Formation: Construction of the 1-(3-chlorophenyl)-1H-pyrazole core via a classical condensation reaction.

-

Regioselective Bromination: Introduction of the bromine atom at the C4 position of the pyrazole ring through electrophilic aromatic substitution.

This strategy allows for the clean formation of the heterocyclic core first, followed by a highly selective functionalization, ensuring a high purity of the final product.

Figure 1: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of the 1-(3-chlorophenyl)-1H-pyrazole Intermediate

Principle of the Reaction

The formation of the pyrazole ring is achieved through the Paal-Knorr synthesis, a classic and efficient method involving the reaction of a 1,3-dicarbonyl compound with a hydrazine. In this protocol, we use 3-chlorophenylhydrazine and an in situ generated malondialdehyde. Malondialdehyde itself is unstable; therefore, a stable precursor such as 1,1,3,3-tetramethoxypropane is used, which hydrolyzes under acidic conditions to provide the required 1,3-dicarbonyl moiety for the cyclization reaction.

Experimental Protocol

Table 1: Reagents for 1-(3-chlorophenyl)-1H-pyrazole Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 3-Chlorophenylhydrazine hydrochloride | 179.04 | 10.0 g | 55.8 | Pyrazole N1-substituent |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 9.6 g (9.8 mL) | 58.4 | 1,3-Dicarbonyl precursor |

| Ethanol (95%) | 46.07 | 100 mL | - | Solvent |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~2 mL | - | Catalyst |

| Saturated Sodium Bicarbonate Solution | - | As required | - | Neutralizing agent |

| Ethyl Acetate | 88.11 | ~200 mL | - | Extraction solvent |

| Anhydrous Magnesium Sulfate | 120.37 | As required | - | Drying agent |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenylhydrazine hydrochloride (10.0 g, 55.8 mmol) and ethanol (100 mL).

-

Acidification: Add concentrated hydrochloric acid (~2 mL) to the suspension. Stir the mixture at room temperature for 10 minutes.

-

Addition of Precursor: Add 1,1,3,3-tetramethoxypropane (9.6 g, 58.4 mmol) to the mixture in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

-

Neutralization and Extraction: Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases and the pH is neutral (~8). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 70 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford 1-(3-chlorophenyl)-1H-pyrazole as a pale yellow oil or low-melting solid.

Part 2: Regioselective Bromination

Principle of the Reaction: Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich aromatic system. The C4 position is particularly nucleophilic and sterically unhindered, making it the primary site for electrophilic attack.[2] This high regioselectivity is a key advantage of this synthetic step. We will use N-Bromosuccinimide (NBS) as the brominating agent. NBS serves as a convenient and safer source of an electrophilic bromine ("Br+") compared to liquid bromine.[3] The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Figure 2: Simplified mechanism for the bromination of the pyrazole C4 position.

Experimental Protocol

Table 2: Reagents for Bromination

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 1-(3-chlorophenyl)-1H-pyrazole | 178.61 | 5.0 g | 28.0 | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 5.2 g | 29.2 | Brominating agent |

| Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent |

| Deionized Water | 18.02 | ~150 mL | - | Quenching/Precipitation |

| Diethyl Ether | 74.12 | ~150 mL | - | Extraction solvent |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the 1-(3-chlorophenyl)-1H-pyrazole (5.0 g, 28.0 mmol) in dimethylformamide (DMF, 50 mL).[3]

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.

-

Addition of NBS: Add N-Bromosuccinimide (5.2 g, 29.2 mmol, 1.05 equivalents) to the cooled solution in small portions over 20-30 minutes, ensuring the temperature does not rise above 5°C.[3]

-

Reaction: Continue stirring the reaction mixture at 0°C for an additional 30 minutes after the addition is complete. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for another 2-3 hours.[3] Monitor for the disappearance of the starting material by TLC.

-

Work-up and Precipitation: Pour the reaction mixture into a beaker containing 150 mL of ice-cold water. A precipitate should form. Stir the resulting slurry for 30 minutes.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove DMF and succinimide.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a white to off-white crystalline solid.

Conclusion and Outlook

The described two-step synthesis provides a reliable and scalable pathway to this compound. The initial Paal-Knorr condensation builds the core heterocycle, and the subsequent highly regioselective electrophilic bromination with NBS installs the key bromine handle. This final compound is a valuable asset for research and development professionals, serving as a readily available precursor for creating diverse chemical libraries and developing novel molecular entities with potential applications in pharmacology and materials science.

References

-

Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [1]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [3]

-

Butler, A. R., & Wright, D. E. (1976). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 29(3), 559-565. [4]

-

Khan, M. A., & Lynch, B. M. (1965). Reactions of phenyl-substituted heterocyclic compounds - 11. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 43(2), 431-439. [2]

-

Alinezhad, H., Saleh, M. M., & Biparva, P. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [5][6]

Sources

- 1. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. books.rsc.org [books.rsc.org]

- 4. connectsci.au [connectsci.au]

- 5. scielo.org.mx [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole, a halogenated aromatic heterocyclic compound with significant potential in medicinal chemistry and materials science. Although specific experimental data for this exact molecule is not extensively published, this guide, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and exploration of its potential biological activities. We will delve into logical synthetic pathways, predict its spectroscopic and physical properties, and discuss its prospective applications, particularly in the realm of drug discovery.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This five-membered aromatic ring containing two adjacent nitrogen atoms serves as a versatile scaffold in drug design, with derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The introduction of halogen substituents, such as bromine and chlorine, onto the pyrazole and its appended aryl rings can significantly modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile.[4] This guide focuses on the specific derivative, this compound, providing a detailed scientific foundation for its further investigation.

Synthetic Strategies: A Road Map to this compound

Two primary retrosynthetic approaches are proposed for the synthesis of this compound. The choice of strategy may depend on the availability of starting materials and the desired scale of the synthesis.

Strategy A: N-Arylation of 4-Bromopyrazole

This approach involves the formation of the N-aryl bond between a pre-formed 4-bromopyrazole ring and a 3-chlorophenyl moiety. The Ullmann condensation or the Buchwald-Hartwig amination are the most pertinent and widely employed methods for this type of transformation.[5][6]

-

Rationale: The N-arylation of pyrazoles is a well-established and versatile method for creating a diverse library of substituted pyrazoles.[7] Starting with the commercially available 4-bromopyrazole, this method offers a direct route to the target molecule.

-

Experimental Protocol (Proposed):

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-bromopyrazole (1.0 eq.), 1-chloro-3-iodobenzene or 3-chlorophenylboronic acid (1.2 eq.), a copper(I) or palladium catalyst (e.g., CuI or Pd(OAc)2, 5-10 mol%), a suitable ligand (e.g., L-proline or a phosphine ligand, 10-20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.).

-

Solvent: Add a dry, high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Sources

- 1. 15803-02-8 | 4-Bromo-1-methyl-1H-pyrazole | Jay Finechem [jayfinechem.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pjoes.com [pjoes.com]

- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole by ¹H and ¹³C NMR

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole using Nuclear Magnetic Resonance (NMR) spectroscopy. While direct, empirically validated spectral data for this specific molecule is not broadly published, this document leverages established principles of NMR and detailed analysis of structurally analogous compounds to present a robust, predictive assignment of its ¹H and ¹³C NMR spectra. We detail a validated experimental protocol for data acquisition, provide a thorough interpretation of expected chemical shifts and coupling patterns, and ground our predictions in the fundamental electronic effects of the substituents. This guide is designed to serve as an authoritative reference for the synthesis, identification, and quality control of this and related heterocyclic compounds.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. The specific compound, this compound, serves as a versatile intermediate, combining three key reactive features: the pyrazole core, a brominated position amenable to cross-coupling reactions, and a chlorinated phenyl ring that allows for further functionalization.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide explains the causality behind spectral patterns, enabling researchers to not only confirm the identity of the target compound but also to identify potential impurities or isomeric byproducts.

Foundational Principles of NMR-Based Structural Analysis

The power of NMR lies in its sensitivity to the electronic environment of each nucleus. Two key parameters are central to our analysis:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups (like halogens) "deshield" a nucleus, causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating groups "shield" the nucleus, shifting its signal to a lower ppm value (upfield). The positions of the bromine and chlorine atoms, along with the aromatic nature of the pyrazole and phenyl rings, are the primary determinants of the chemical shifts in our target molecule.

-

Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of neighboring magnetic nuclei, causing signals to split into distinct patterns (e.g., doublet, triplet, multiplet). The magnitude of the coupling constant (J, measured in Hertz) and the multiplicity of the signal provide definitive information about the connectivity of atoms, revealing which protons are adjacent to one another.

Experimental Protocol for NMR Data Acquisition

The trustworthiness of spectral data is directly linked to the rigor of the experimental protocol. The following procedure represents a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra.

3.1. Materials and Instrumentation

-

Sample: 10-20 mg of this compound.

-

Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for compounds of this type and its single, well-defined residual solvent peak.[1] For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Internal Standard: Tetramethylsilane (TMS, 0 ppm) is typically included in the deuterated solvent by the manufacturer.

-

Instrumentation: A high-resolution NMR spectrometer operating at a ¹H frequency of 400 MHz or higher.[2]

3.2. Step-by-Step Procedure

-

Sample Preparation: Weigh 15 ± 5 mg of the analyte and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Once fully dissolved, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the spectrometer. Allow 5-10 minutes for the sample temperature to equilibrate with the probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle to ensure adequate signal without causing saturation.

-

Set the relaxation delay (d1) to 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Set the spectral width to cover a range of 0 to 160 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to the residual CDCl₃ peak (δ ~7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ ~77.16 ppm).

Spectroscopic Data Analysis and Predictive Assignments

As direct experimental data is not available, the following assignments are predictive, based on established substituent effects and data from closely related, published structures.[3][4][5][6] The electronegativity of the bromine atom on the pyrazole ring and the chlorine atom on the phenyl ring will significantly influence the chemical shifts, causing a general downfield shift for adjacent nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show six distinct signals corresponding to the six protons of the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment | Rationale for Prediction |

| ~8.05 | Singlet (s) | - | 1H | H-5 | The proton at the 5-position of the pyrazole is adjacent to a carbon and a nitrogen, with no adjacent protons, resulting in a singlet. Its position is downfield due to the aromatic nature of the ring. |

| ~7.85 | Singlet (s) | - | 1H | H-3 | Similar to H-5, the proton at the 3-position has no adjacent protons, appearing as a singlet. It is typically found slightly upfield compared to H-5. |

| ~7.75 | Triplet (t) | ~2.0 | 1H | H-2' | This proton on the chlorophenyl ring is coupled to H-4' and H-6', but since they are chemically distinct, it may appear as a narrow triplet or a multiplet. Its proximity to the pyrazole ring shifts it downfield. |

| ~7.50 | Doublet of Doublets (dd) | ~8.0, 2.0 | 1H | H-6' | Coupled to both H-5' (ortho-coupling, large J) and H-2' (meta-coupling, small J). |

| ~7.45 | Triplet (t) | ~8.0 | 1H | H-5' | Coupled to both H-4' and H-6' with similar ortho-coupling constants, resulting in a triplet. |

| ~7.40 | Doublet of Doublets (dd) | ~8.0, 2.0 | 1H | H-4' | Coupled to both H-5' (ortho-coupling, large J) and H-2' (meta-coupling, small J). |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~142.5 | C-5 | This pyrazole carbon, bonded to a proton, is significantly downfield due to its position in the heterocyclic aromatic ring. |

| ~140.0 | C-3 | The second protonated pyrazole carbon, typically found slightly upfield from C-5. |

| ~138.5 | C-1' | The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. Its chemical shift is influenced by the nitrogen attachment. |

| ~135.0 | C-3' | The ipso-carbon bonded to the chlorine atom. The direct attachment of the electronegative chlorine causes a strong deshielding effect. |

| ~130.5 | C-5' | Aromatic CH carbon. |

| ~128.0 | C-6' | Aromatic CH carbon. |

| ~126.0 | C-4' | Aromatic CH carbon. |

| ~121.0 | C-2' | Aromatic CH carbon, often the most upfield of the phenyl signals due to its meta-position relative to the chlorine. |

| ~93.0 | C-4 | The carbon atom directly bonded to the bromine. The "heavy atom effect" of bromine causes a significant upfield shift for this carbon, making it the most shielded carbon in the aromatic systems. |

Visualization of Structure-Spectrum Correlation

To clarify the relationship between the molecular structure and the expected NMR signals, the following diagrams are provided.

Figure 1. Numbering scheme for this compound used for NMR assignments.

Figure 2. Logical workflow from structure to predicted NMR signals.

Conclusion

This guide establishes a detailed predictive framework for the ¹H and ¹³C NMR characterization of this compound. By integrating fundamental NMR principles with comparative analysis of analogous structures, we have provided a reliable set of expected spectral data that is crucial for the unambiguous identification and quality assessment of this important chemical intermediate. The detailed experimental protocol ensures that researchers can generate high-fidelity, reproducible data. This comprehensive approach underscores the power of NMR spectroscopy as an indispensable tool in modern chemical research and drug development.

References

- Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.

- Ceramella, J., Iacopetta, D., Franchini, A., De Luca, G., Sinicropi, M. S., & Catalano, A. (2022). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 12(45), 29473-29481.

-

MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

- BenchChem. (2025). Application Note: ¹H NMR Characterization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.

- Al-Bayati, R. H., & Al-Azzawi, A. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.

- Abós, C. A., Elguero, J., & Jagerovic, N. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 24(17), 3102.

- Lopez, C., Claramunt, R. M., & Elguero, J. (1992). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 70(3), 678-685.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole

This guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole, a halogenated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document will delve into the core principles of its analysis, from sample preparation to the interpretation of mass spectra, with a focus on electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) techniques.

Introduction to this compound and its Mass Spectrometric Interrogation

This compound is a substituted pyrazole derivative. The pyrazole core is a versatile scaffold in medicinal chemistry, and its halogenated derivatives are important intermediates in the synthesis of novel bioactive molecules.[1] Mass spectrometry is an indispensable tool for the structural characterization and purity assessment of such compounds. Understanding its behavior under mass spectrometric conditions is crucial for unambiguous identification and for tracking its presence in complex matrices.

The presence of both bromine and chlorine atoms in the molecule imparts a distinctive isotopic signature in the mass spectrum, which is a key feature for its identification. This guide will explore the theoretical basis of these isotopic patterns and their practical application in spectral interpretation.

Foundational Principles of Ionization for Halogenated Heterocycles

The choice of ionization technique is paramount for the successful analysis of this compound. Due to its moderate polarity and thermal stability, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable methods.

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid phase. It is particularly well-suited for polar and semi-polar molecules that can be readily protonated or deprotonated. For this compound, positive-ion ESI is expected to produce the protonated molecule, [M+H]⁺. The efficiency of this process can be enhanced by the addition of a small amount of acid (e.g., formic acid) to the mobile phase.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is effective for a wider range of compounds, including those with lower polarity.[2] In APCI, the analyte is vaporized and then ionized by gas-phase ion-molecule reactions initiated by a corona discharge.[2] This technique is often complementary to ESI and can be particularly useful if the analyte exhibits poor ionization efficiency with ESI.

Deciphering the Mass Spectrum: Isotopic Patterns and Fragmentation

The Signature Isotopic Cluster of Bromine and Chlorine

A key identifying feature of this compound in a mass spectrum is its unique isotopic pattern. This arises from the natural abundance of the major isotopes of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%).

The molecular ion region will exhibit a characteristic cluster of peaks:

-

M: Containing ⁷⁹Br and ³⁵Cl

-

M+2: Containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl

-

M+4: Containing ⁸¹Br and ³⁷Cl

The relative intensities of these peaks provide a high degree of confidence in the elemental composition of the ion.

Predicted Fragmentation Pathways

While an experimental mass spectrum for this compound is not publicly available, a fragmentation pathway can be predicted based on the known fragmentation of substituted pyrazoles and halogenated aromatic compounds.[3][4] In tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Key Predicted Fragmentation Pathways:

-

Loss of the Bromine Radical: A common fragmentation for brominated compounds is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br).

-

Loss of the Chlorine Radical: Similarly, cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl).

-

Cleavage of the N-Aryl Bond: The bond between the pyrazole nitrogen and the chlorophenyl ring can cleave, leading to the formation of ions corresponding to the 4-bromopyrazole cation and the chlorophenyl radical, or vice versa.

-

Ring Opening of the Pyrazole Core: The pyrazole ring itself can undergo fragmentation, often involving the loss of small neutral molecules like HCN or N₂.[3]

The following Graphviz diagram illustrates the predicted fragmentation cascade for the [M+H]⁺ ion of this compound.

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Experimental Protocols for Mass Spectrometric Analysis

The following sections provide detailed, step-by-step methodologies for the analysis of this compound using ESI-MS and APCI-MS.

Sample Preparation

A standardized and consistent sample preparation protocol is crucial for reproducible results.

Step-by-Step Sample Preparation:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for your instrument's sensitivity (typically in the range of 1-10 µg/mL).

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS system.

ESI-MS/MS Analysis Workflow

This workflow is designed for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Caption: ESI-MS/MS experimental workflow.

Instrumentation and Parameters:

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | The acid promotes protonation in positive-ion mode. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for elution. |

| Gradient | 5% B to 95% B over 5-10 minutes | A standard gradient for screening and analysis of small molecules. |

| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Expected to form [M+H]⁺ ions. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimal for generating a stable electrospray. |

| Drying Gas Temp. | 300 - 350 °C | Facilitates desolvation of the ESI droplets. |

| Drying Gas Flow | 8 - 12 L/min | Assists in desolvation. |

| Nebulizer Pressure | 30 - 40 psi | Creates a fine spray for efficient ionization. |

| Full Scan Range | m/z 100 - 500 | To observe the molecular ion cluster. |

| MS/MS Collision Energy | 10 - 40 eV (ramped) | To induce fragmentation and obtain structural information. |

APCI-MS Analysis Protocol

APCI can be a valuable alternative if ESI proves to be inefficient.

Step-by-Step APCI-MS Protocol:

-

Sample Preparation: Prepare the sample as described in section 4.1.

-

LC Separation: Use the same LC conditions as for the ESI-MS analysis.

-

APCI Source Parameters:

-

Ionization Mode: Positive APCI

-

Corona Discharge Current: 2 - 5 µA

-

Vaporizer Temperature: 350 - 450 °C

-

Sheath Gas Temperature: 300 - 400 °C

-

Sheath Gas Flow: 8 - 12 L/min

-

Auxiliary Gas Flow: 1 - 3 L/min

-

-

MS and MS/MS Acquisition: Acquire data in both full scan and MS/MS modes as described for the ESI analysis.

Data Interpretation and Structural Validation

A systematic approach to data interpretation is essential for confident structural assignment.

Logical Flow for Data Analysis:

Caption: Data analysis and structural validation workflow.

Conclusion

The mass spectrometric analysis of this compound is a powerful technique for its unambiguous identification and characterization. By leveraging the distinct isotopic patterns imparted by the bromine and chlorine atoms and by employing soft ionization techniques such as ESI and APCI, detailed structural information can be obtained. The predicted fragmentation pathways, in conjunction with systematic data analysis, provide a robust framework for researchers and drug development professionals working with this and structurally related compounds.

References

-

MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]

-

University of Bristol. (n.d.). Chemistry 4631. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-bis-(4-chloro-phenyl)-1H-pyrazole. Retrieved from [Link]

-

SpringerLink. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

United States Patent and Trademark Office. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. Retrieved from [Link]

-

sioc-journal.cn. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PubMed Central. Retrieved from [Link]

Sources

FT-IR spectrum of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the predicted vibrational frequencies based on the molecule's unique architecture, which includes a pyrazole core, a brominated substituent, and a meta-substituted chlorophenyl ring. We present a detailed, field-proven protocol for acquiring a high-quality spectrum via Attenuated Total Reflectance (ATR) FT-IR spectroscopy. The guide culminates in an interpretive analysis of the key spectral features, correlating specific absorption bands with their corresponding molecular vibrations to provide a definitive spectroscopic signature for this compound. This document serves as an essential reference for the characterization and quality control of this compound.

Section 1: Molecular Architecture and Vibrational Characteristics

The structure of this compound combines several key functional groups, each contributing distinct features to its infrared spectrum. A foundational understanding of this structure is critical for accurate spectral interpretation.

-

Pyrazole Ring: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. Its key vibrations include C-H stretching, C=N and C=C ring stretching, and various in-plane and out-of-plane ring deformation modes. The infrared spectra of pyrazoles have been extensively studied, providing a solid basis for vibrational assignments.[1][2]

-

3-Chlorophenyl Group: This mono-substituted benzene ring is attached to one of the pyrazole's nitrogen atoms. It introduces vibrations characteristic of a 1,3-disubstituted (meta) aromatic system. These include aromatic C-H stretching, C=C stretching, and highly diagnostic C-H out-of-plane (OOP) bending bands.[3][4] The carbon-chlorine (C-Cl) bond also has a characteristic stretching frequency in the fingerprint region.[5]

-

4-Bromo Substituent: The bromine atom is attached directly to the pyrazole ring. The carbon-bromine (C-Br) bond gives rise to a stretching vibration at a lower wavenumber than the C-Cl bond due to the higher mass of bromine.[5] Halogen substitution is known to significantly influence the vibrational modes of the ring to which it is attached.[6]

By analyzing these distinct structural components, we can predict a complex but interpretable FT-IR spectrum that serves as a unique fingerprint for the molecule.

Section 2: Predicted FT-IR Spectral Profile: A Vibrational Analysis

While an experimental spectrum for this specific molecule is not widely published, a highly accurate predicted spectrum can be constructed by synthesizing data from studies on pyrazole derivatives, halogenated aromatics, and substituted benzenes.[2][3][7] The following table summarizes the expected absorption bands, their vibrational assignments, and their anticipated intensities.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3150 - 3050 | Medium to Weak | Aromatic C-H Stretching (Pyrazole and Phenyl Rings)[4][8] |

| 1600 - 1585 | Medium to Strong | Aromatic C=C Ring Stretching (Phenyl Ring)[4] |

| 1550 - 1470 | Strong | C=C and C=N Ring Stretching (Pyrazole Ring)[2][9] |

| 1475 - 1400 | Medium to Strong | Aromatic C=C Ring Stretching (Phenyl Ring)[8] |

| 1300 - 1200 | Medium | C-N Stretching (Pyrazole Ring)[9] |

| 900 - 800 | Strong | C-H Out-of-Plane Bending (1,3-disubstituted Phenyl Ring)[3] |

| 800 - 650 | Strong | C-Cl Stretching[5] |

| 780 - 700 | Strong | C-H Out-of-Plane Bending (1,3-disubstituted Phenyl Ring)[3] |

| 600 - 500 | Medium to Strong | C-Br Stretching[5] |

Section 3: Experimental Protocol for Spectral Acquisition (ATR-FT-IR)

This protocol describes a robust, self-validating method for obtaining a high-quality FT-IR spectrum of a solid powder sample, such as this compound, using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Rationale for ATR: The ATR technique is chosen for its simplicity, speed, and minimal sample preparation requirements, eliminating the need for KBr pellet pressing. It provides high-quality, reproducible spectra from a small amount of solid material.

Methodology:

-

Instrument Preparation and Cleaning:

-

Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

-

Thoroughly clean the ATR crystal (typically diamond or germanium) surface. Use a soft, lint-free wipe moistened with a volatile solvent like isopropanol or ethanol.

-

Dry the crystal completely. This step is critical to prevent solvent peaks from appearing in the spectrum.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This measurement accounts for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

-

Causality: An accurate background scan is essential for data integrity. Any signals present in the background will be ratioed against the sample spectrum, and failure to acquire a clean background will result in artifacts and incorrect absorbance values.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed (typically 1-2 mg).

-

Use the ATR pressure arm to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the crystal, which is necessary for a strong, high-quality signal.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. Standard acquisition parameters for routine characterization are typically a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

After acquisition, the instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Clean the sample powder from the ATR crystal using a soft brush or wipe, followed by a solvent wipe as described in Step 1. The accessory is now ready for the next sample.

-

-

Data Analysis:

-

Label the significant peaks in the spectrum, comparing their positions to the predicted values in Section 2 to confirm the identity and purity of the compound.

-

Section 4: Workflow Visualization

The following diagram illustrates the logical flow of the ATR-FT-IR experimental protocol.

Caption: Workflow for ATR-FT-IR Spectroscopy.

Section 5: Spectral Interpretation and Structural Confirmation

Interpreting the acquired spectrum involves a systematic comparison of observed peaks with the predicted vibrational modes.

-

High-Frequency Region (>3000 cm⁻¹): The presence of weak to medium bands between 3150 cm⁻¹ and 3050 cm⁻¹ is the first confirmation of the aromatic C-H bonds from both the pyrazole and chlorophenyl rings.[4][8] The absence of strong, broad bands above 3200 cm⁻¹ would confirm the absence of O-H or N-H functional groups.

-

Double-Bond Region (1600-1400 cm⁻¹): A series of strong, sharp peaks in this region is characteristic of the aromatic rings. Expect to see absorptions around 1600 cm⁻¹ and 1475-1400 cm⁻¹ corresponding to the C=C stretching of the chlorophenyl ring.[8] Interspersed within this region, strong bands between 1550 cm⁻¹ and 1470 cm⁻¹ confirm the C=C and C=N stretching vibrations of the pyrazole core, a key identifier for this heterocyclic system.[2][9]

-

Fingerprint Region (<1400 cm⁻¹): This region is information-rich and crucial for confirming the substitution pattern and presence of halogens.

-

Substitution Pattern: Look for strong bands in the 900-700 cm⁻¹ range. The specific pattern of these C-H out-of-plane (OOP) bending vibrations can confirm the 1,3-disubstitution (meta) pattern on the chlorophenyl ring.[3]

-

Carbon-Halogen Bonds: The presence of a strong absorption between 800-650 cm⁻¹ is indicative of the C-Cl stretch.[5] A separate, medium-to-strong band at a lower frequency, typically between 600-500 cm⁻¹, confirms the C-Br stretch.[5] The identification of these two distinct bands is a powerful confirmation of the molecule's elemental composition.

-

Conclusion

The is defined by a unique combination of vibrational bands. The definitive features for structural confirmation are the aromatic C-H stretches above 3000 cm⁻¹, a complex pattern of C=C and C=N ring stretches between 1600-1400 cm⁻¹, the characteristic C-H out-of-plane bending bands confirming the 1,3-disubstitution, and two distinct, strong absorptions in the low-frequency region corresponding to the C-Cl and C-Br stretching vibrations. This detailed spectral guide provides researchers with the necessary framework for the unambiguous identification and characterization of this compound.

References

- Xin, J., Xu, J., Li, Y.-K., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G.-L. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.

- ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3.

- Journal of Ovonic Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.

- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....

- PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.

- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. In Structure Determination of Organic Compounds.

- Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.

- Orlova, N. A., et al. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. ACS Earth and Space Chemistry.

- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).

- Anderson, D. M. W., & Duncan, J. L. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.

- Zerbi, G., & Alberti, C. (1962). Infrared spectra of pyrazoles—I. Spectrochimica Acta, 18(3), 407–423.

- Al-Jibori, S. A. (n.d.). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of Basrah Researches (Sciences), 37(3A).

- LibreTexts. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.

Sources

- 1. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Sci-Hub. Infrared spectra of pyrazoles—I / Spectrochimica Acta, 1962 [sci-hub.ru]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Prospective Crystal Structure of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole: A Roadmap for Synthesis, Crystallization, and Structural Elucidation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The specific ثلاثية الأبعاد (3D) arrangement of atoms within a crystal lattice, and the intermolecular interactions that govern this arrangement, are critical determinants of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability.[3][4] This guide addresses the compound 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole, for which, to date, a crystal structure has not been publicly reported. In the absence of empirical data, this document provides a comprehensive, field-proven roadmap for its synthesis, crystallization, and ultimate structural determination via single-crystal X-ray diffraction. It is designed to serve as a practical guide for researchers aiming to characterize this and similar novel compounds, thereby bridging a critical knowledge gap in the solid-state chemistry of this promising molecular class.

Introduction: The Rationale for Structural Determination

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by influencing lipophilicity, metabolic stability, and binding interactions. The title compound, this compound, combines these features, making it a molecule of significant interest for further investigation.

Determining the crystal structure is a fundamental step in drug development.[4][5] It provides unambiguous proof of molecular connectivity and conformation, and reveals the precise network of intermolecular interactions that dictate the crystal's properties.[4][6] This knowledge is invaluable for:

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs), which can have drastically different properties.[2][7]

-

Intellectual Property: Securing patents on novel solid forms.[2]

-

Formulation Development: Selecting the optimal crystal form for drug product manufacturing.[3]

-

Structure-Activity Relationship (SAR) Studies: Understanding how molecular conformation and intermolecular interactions correlate with biological activity.

This guide, therefore, outlines the necessary experimental protocols to achieve these goals for this compound.

Proposed Synthesis and Characterization

A robust and efficient synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. Several established methods for pyrazole synthesis are applicable.[8][9][10] A highly effective and regioselective one-pot protocol, adapted from known procedures for similar 4-bromopyrazoles, is proposed below.[11][12]

Proposed Synthetic Protocol

The synthesis can be approached via a one-pot reaction involving a suitable 1,3-dicarbonyl compound, the corresponding arylhydrazine, and a brominating agent.[11] A plausible route involves the condensation of a 1,3-dicarbonyl equivalent with 3-chlorophenylhydrazine, followed by in-situ bromination.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask, add a suitable 1,3-dicarbonyl precursor and 3-chlorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.

-

Condensation: Heat the mixture to reflux for 2-4 hours to form the pyrazole ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Bromination: After cooling to room temperature, add a brominating agent such as N-Bromosuccinimide (NBS) (1.1 eq) portion-wise.

-

Reaction Completion: Stir the reaction mixture at room temperature for an additional 1-2 hours until TLC analysis indicates the complete consumption of the starting pyrazole.

-

Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Crystal Growth: The Art and Science of Obtaining X-ray Quality Crystals

Growing single crystals of sufficient size and quality is often the most challenging step in structure determination.[5] For small organic molecules, several techniques can be employed.[13][14][15] The choice of solvent is paramount and often requires screening.

Recommended Crystallization Techniques

-

Slow Evaporation: This is the most common and straightforward method.[16][17]

-

Protocol: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) to near saturation. Loosely cover the vial (e.g., with perforated parafilm) and allow the solvent to evaporate slowly over several days at a constant temperature.

-

-

Solvent/Anti-Solvent Diffusion: This technique is effective for compounds that are highly soluble in one solvent but insoluble in another.[15]

-

Protocol (Liquid-Liquid): Create a concentrated solution of the compound in a "good" solvent in a narrow vial. Carefully layer a less dense, miscible "anti-solvent" on top. Crystals will form at the interface as the solvents slowly mix.

-

Protocol (Vapor Diffusion): Place the concentrated solution in an open inner vial. Place this vial inside a larger, sealed chamber containing the anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

-

| Technique | Principle | Advantages | Disadvantages |

| Slow Evaporation | Gradual increase in concentration as solvent evaporates.[16] | Simple setup. | Crystals may grow on container walls; risk of oiling out if evaporation is too fast. |

| Solvent Diffusion | Gradual decrease in solubility by introducing an anti-solvent.[15] | Excellent control over crystal growth rate; often yields high-quality crystals. | Requires careful selection of a miscible solvent/anti-solvent pair. |

| Cooling | Decreasing solubility by lowering the temperature of a saturated solution.[16] | Simple and effective for many compounds. | Can lead to rapid nucleation and smaller crystals. |

Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

Once suitable crystals are obtained, single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the atomic and molecular structure.[5][6]

Experimental Workflow for SCXRD

Step-by-Step Protocol:

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

Mount the crystal on a suitable holder (e.g., a nylon loop or glass fiber) using a minimal amount of cryo-oil.[18]

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[18]

-

-

Data Collection:

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.

-

Collect a series of diffraction images (frames) as the crystal is rotated through a range of angles.

-

-

Data Processing:

-

Integrate the raw diffraction data to determine the positions and intensities of the Bragg reflections.

-

Apply corrections for factors such as Lorentz-polarization effects and absorption.

-

Determine the unit cell parameters and space group.

-

-

Structure Solution:

-

Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.

-

Build an initial molecular model by fitting atoms into the electron density.

-

-

Structure Refinement:

-

Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares refinement.

-

Locate and refine hydrogen atoms.

-

-

Validation and Finalization:

-

Validate the final structure using software tools like CHECKCIF.

-

Generate the final crystallographic information file (CIF) and tables of crystallographic data.

-

Predicted Structural Features and Discussion

While the precise crystal structure of this compound is unknown, we can predict some of its key features based on known structures of related pyrazoles and general principles of crystal engineering.

Predicted Crystallographic Parameters (Hypothetical):

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for small, relatively rigid organic molecules. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are statistically most probable for achiral molecules. |

| Molecules per unit cell (Z) | 2 or 4 | Typical for common space groups. |

Anticipated Intermolecular Interactions:

The crystal packing will likely be dominated by a combination of weak intermolecular forces:

-

π-π Stacking: The aromatic pyrazole and chlorophenyl rings are likely to engage in offset π-π stacking interactions, which are a major driving force in the packing of aromatic molecules.

-

Halogen Bonding: The bromine atom on the pyrazole ring (a potential halogen bond donor) and the chlorine atom on the phenyl ring could interact with electron-rich regions of neighboring molecules, such as the nitrogen atoms of the pyrazole ring.

-

C-H···π and C-H···N/Cl Interactions: Weak hydrogen bonds involving the aromatic C-H groups are also expected to contribute to the overall stability of the crystal lattice.

Understanding these interactions is not merely academic; they directly influence the material's melting point, density, and dissolution rate, all of which are critical parameters in pharmaceutical development.[19]

Conclusion

The determination of the crystal structure of this compound represents a crucial step in its potential development as a therapeutic agent. This guide provides a comprehensive, scientifically-grounded framework for achieving this goal, from chemical synthesis to the final stages of crystallographic refinement. By following these field-proven protocols, researchers can elucidate the definitive 3D structure of this molecule, unlocking critical insights into its solid-state properties and paving the way for its rational development. The resulting structural data will be an invaluable asset for medicinal chemists and pharmaceutical scientists working to advance the next generation of pyrazole-based therapeutics.

References

-

ResearchGate. (n.d.). General methods of synthesis for pyrazole and its derivatives. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

-

sioc-journal.cn. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]

-

Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. (n.d.). PMC. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. (2022, August 12). PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

-

SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

-

Predicting 2D Crystal Packing in Thin Films of Small Molecule Organic Materials. (2025, January 7). Advanced Science. Retrieved from [Link]

-

University of Florida, The Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

-

Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

-

An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds. (2012, December 13). Thieme. Retrieved from [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PMC. Retrieved from [Link]

-

Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

-

IUCr Journals. (n.d.). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Retrieved from [Link]

-

Rapid prediction of molecular crystal structures using simple topological and physical descriptors. (2024, November 11). PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 7). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

-

Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Retrieved from [Link]

-

ChemRxiv. (2024, January 11). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. Retrieved from [Link]

-

ACS Publications. (2021, February 17). Crystals and Crystallization in Drug Delivery Design. Retrieved from [Link]

-

ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

-

MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

-

Michigan State University, Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Retrieved from [Link]

-

MDPI. (2022, June 3). Crystallinity and Molecular Packing of Small Molecules in Bulk-Heterojunction Organic Solar Cells. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

Sources

- 1. Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. syrris.com [syrris.com]

- 4. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]

- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rigaku.com [rigaku.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]